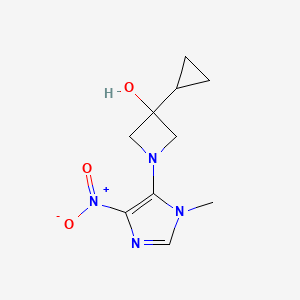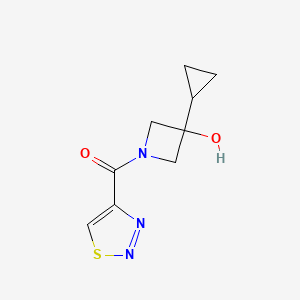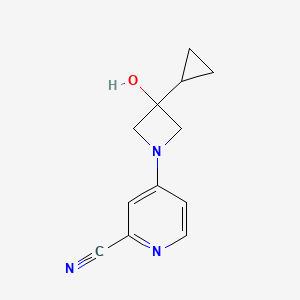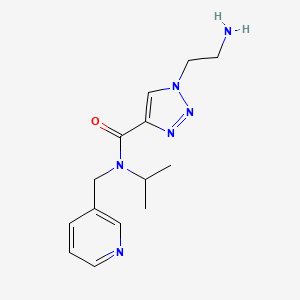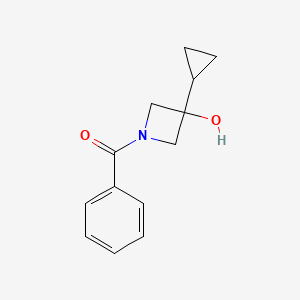
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone, also known as CHPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways that are involved in disease progression. For example, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone can reduce inflammation and pain in various disease conditions.
Biochemical and Physiological Effects:
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been shown to exhibit various biochemical and physiological effects, depending on the target disease and the dose administered. In general, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate immune responses. These effects are mediated through the inhibition of specific enzymes or signaling pathways, as mentioned above.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone is its synthetic accessibility, which allows for the efficient preparation of large quantities of the compound for research purposes. Additionally, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone exhibits high stability and low toxicity, making it a suitable candidate for in vitro and in vivo experiments. However, one of the limitations of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in certain disease conditions.
Orientations Futures
There are several future directions for research on (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone, including the development of more efficient synthesis methods, the identification of new target diseases and pathways, and the optimization of drug delivery systems. Additionally, the use of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone as a building block for the synthesis of functional materials with unique properties is an area of active research. Overall, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone holds great potential for the development of novel drugs and materials with significant scientific and commercial value.
Méthodes De Synthèse
The synthesis of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone involves the reaction of phenylmethanone with cyclopropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of chemical reactions. The yield of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone can be optimized by adjusting the reaction conditions, such as the temperature, pressure, and concentration of reactants.
Applications De Recherche Scientifique
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been shown to exhibit promising activity against a range of diseases, including cancer, inflammation, and infectious diseases. In drug discovery, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In materials science, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been utilized as a building block for the synthesis of functional materials with unique properties.
Propriétés
IUPAC Name |
(3-cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(10-4-2-1-3-5-10)14-8-13(16,9-14)11-6-7-11/h1-5,11,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPYXUBNIZDHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)C(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)

![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)

![2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)
